

An In-depth Technical Guide to tert-Butyl bromoacetate for Researchers

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Compound of Interest

Compound Name: *tert-Butyl bromoacetate*

Cat. No.: B143388

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For Researchers, Scientists, and Drug Development Professionals

Tert-butyl bromoacetate (t-BuBA) is a versatile and reactive chemical compound extensively utilized in organic synthesis.[1] As a key building block, it serves as an important intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[2][3][4] This guide provides a comprehensive overview of its chemical properties, applications, safety protocols, and experimental methodologies relevant to a research and development setting.

Core Chemical and Physical Properties

Tert-butyl bromoacetate is a halogenated ester recognized for its utility as an alkylating agent.[2][5] It is typically a colorless to light yellow, transparent liquid with a pungent odor.[6][7] Its stability is good under recommended cool and dry storage conditions.[1][7]


Table 1: Physical and Chemical Properties of **tert-Butyl bromoacetate**

Property	Value	Source(s)
CAS Number	5292-43-3	[1][5][6]
Molecular Formula	C ₆ H ₁₁ BrO ₂	[3][5][6]
Molecular Weight	195.05 g/mol	[5][6]
Appearance	Colorless to slight yellow clear liquid	[1][6][7]
Odor	Pungent	[2][6]
Boiling Point	50 °C at 10 mmHg[8][9][10] / 175°C[2] / 159-164°C (lit.)[11] [12]	Multiple
Melting Point	44-47 °C	[10][13]
Density	~1.33 g/cm ³ (or g/mL) at 20-25 °C	[2][8][9]
Flash Point	49 °C (120-121 °F)	[2][7][8][14]
Refractive Index	~1.445 at 20 °C	[2][8][9]
Solubility	Immiscible or partly miscible with water.[2][7][14] Miscible with ethanol, chloroform, ether, and ethyl acetate.[2][3][7][15]	Multiple

Safety and Hazard Information

Tert-butyl bromoacetate is a hazardous substance and requires careful handling in a laboratory setting. It is a flammable liquid and vapor.[6][14][16] The primary acute hazard is its lachrymatory effect, causing significant eye irritation and tearing.[1][16][17] It is also classified as corrosive and can cause severe skin burns and eye damage upon contact.[2][17][18] Ingestion is harmful and may lead to serious internal damage.[2][14]

Table 2: GHS Hazard and Precautionary Information

Category	Code	Description	Source(s)
Pictograms	 , corrosive, health hazard, exclamation mark	Flammable, Corrosive, Health Hazard, Irritant	[6] [17] [18]
Signal Word	Danger	[6] [18]	
Hazard Statements	H226	Flammable liquid and vapor	[6] [18]
H302	Harmful if swallowed	[6] [18]	
H314	Causes severe skin burns and eye damage	[18]	
H318	Causes serious eye damage	[2]	
H335	May cause respiratory irritation	[18]	
Precautionary Statements	P210	Keep away from heat, sparks, open flames, and hot surfaces. No smoking.	[16] [17] [18]
P280	Wear protective gloves/protective clothing/eye protection/face protection.	[1] [17] [18]	
P301+P330+P331	IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.	[18]	
P303+P361+P353	IF ON SKIN (or hair): Take off immediately all contaminated	[18]	

	clothing. Rinse skin with water/shower.	
	IF IN EYES: Rinse cautiously with water for several minutes.	
P305+P351+P338	Remove contact lenses, if present and easy to do. Continue rinsing.	[18]
P403+P235	Store in a well-ventilated place. Keep cool.	[17][18]

Core Applications in Research and Development

The reactivity of the carbon-bromine bond and the presence of the tert-butyl ester protecting group make **tert-butyl bromoacetate** a valuable reagent in several areas.

- **Alkylating Agent:** It is widely used to introduce the $\text{CH}_2\text{COOC}(\text{CH}_3)_3$ moiety onto various nucleophiles, including amines, phenols, and thiols. This is a fundamental step in the synthesis of more complex molecules.[2][5][19]
- **Peptide and Peptoid Synthesis:** It serves as a building block for creating N-substituted oligoglycines (peptoids) and for protecting amino acids during peptide synthesis.[8][9][15] The tert-butyl group can be selectively removed under acidic conditions without affecting other sensitive parts of the molecule.
- **Pharmaceutical Intermediates:** The compound is a key starting material or intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][15][20] Examples include its use in preparing collagenase inhibitors, antiviral agents, and receptor antagonists.[2][7][8][19]
- **Agrochemicals:** In the agrochemical industry, it is used to synthesize herbicides, fungicides, and insecticides.[4][20]

Experimental Protocols and Methodologies

The following sections detail common experimental procedures involving **tert-butyl bromoacetate**.

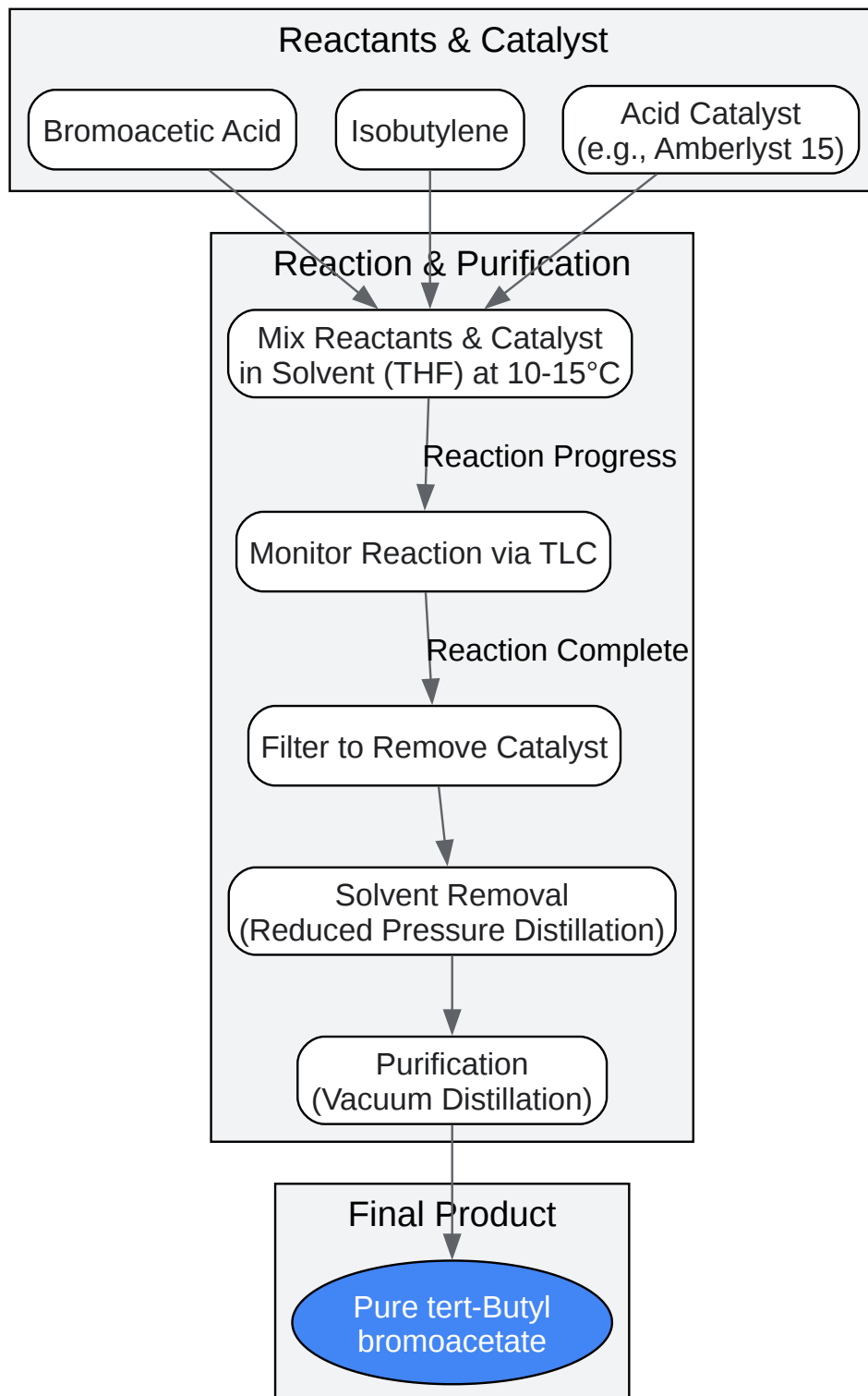
Synthesis of tert-Butyl bromoacetate

One common laboratory-scale synthesis involves the esterification of bromoacetic acid with isobutylene, using a strong acid resin as a catalyst.[\[21\]](#)

Detailed Methodology:

- Setup: A reaction vessel is charged with bromoacetic acid (1.0 mol), a suitable solvent like tetrahydrofuran (THF), and a strong acidic cation exchange resin (e.g., Amberlyst 15).[\[21\]](#)
- Reaction: The mixture is cooled to approximately 10-15 °C. Isobutylene gas (1.4 mol) is then slowly bubbled through the solution.[\[21\]](#)
- Monitoring: The reaction is maintained at this temperature for several hours (e.g., 5 hours) and monitored by Thin Layer Chromatography (TLC) until the bromoacetic acid is completely consumed.[\[21\]](#)
- Workup: The resin catalyst is removed by filtration. The filtrate, containing the product, is then subjected to reduced pressure distillation to remove the solvent.[\[19\]](#)[\[21\]](#)
- Purification: The crude product is purified by fractional vacuum distillation to yield pure **tert-butyl bromoacetate**.[\[19\]](#)[\[21\]](#)

Synthesis Workflow for tert-Butyl bromoacetate

[Click to download full resolution via product page](#)Caption: Workflow for the catalyzed synthesis of **tert-butyl bromoacetate**.

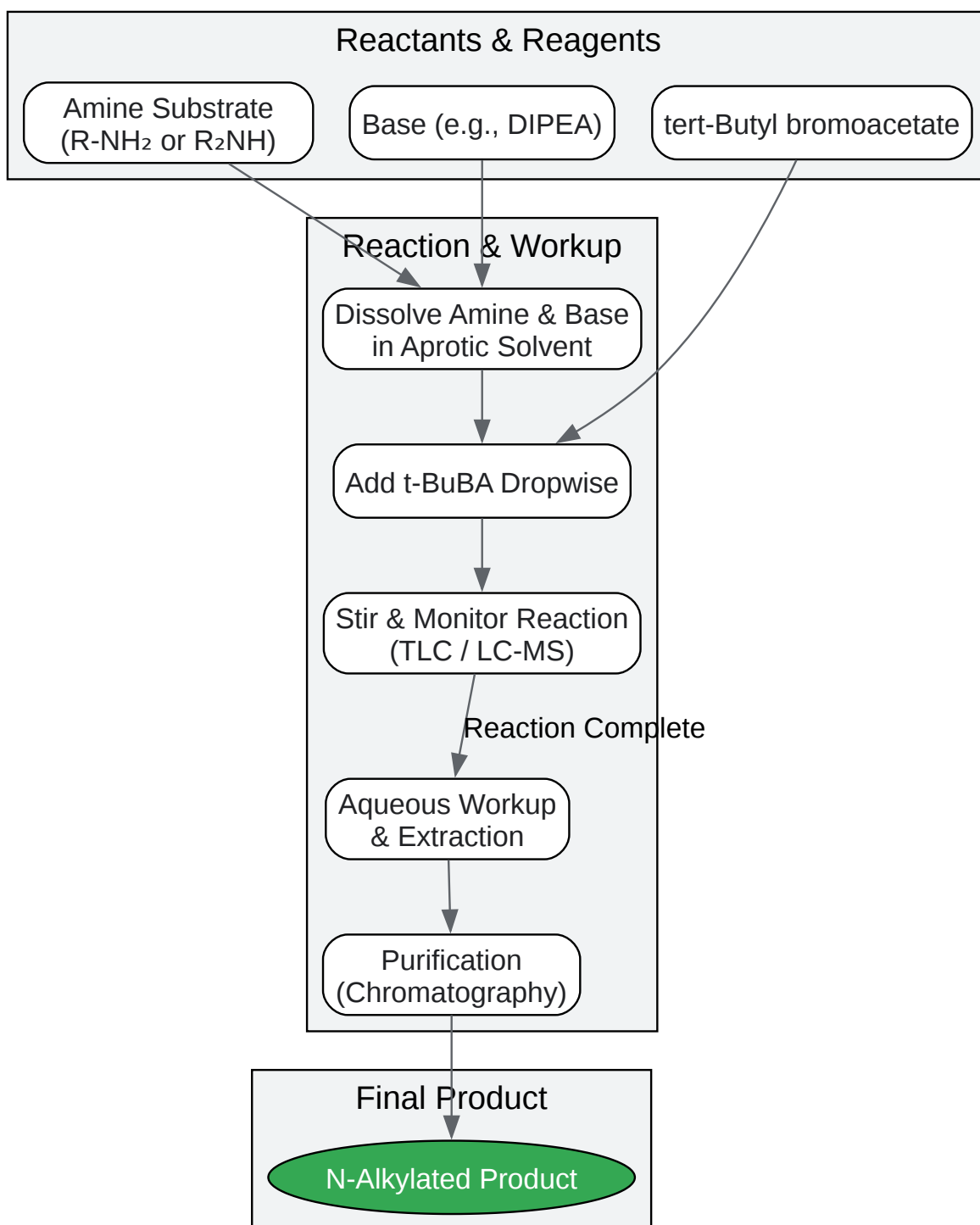
General Protocol for N-Alkylation

This protocol describes a typical procedure for the alkylation of a primary or secondary amine using **tert-butyl bromoacetate**.

Detailed Methodology:

- **Setup:** The amine substrate (1.0 eq.) is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile. A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 1.5-2.0 eq.) is added.
- **Addition:** The reaction mixture is stirred, and **tert-butyl bromoacetate** (1.1-1.2 eq.) is added dropwise, often at room temperature or while cooling in an ice bath to control any initial exotherm.
- **Reaction:** The reaction is stirred at room temperature (or with gentle heating if necessary) for several hours (typically 2-24 h). Progress is monitored by TLC or LC-MS.
- **Workup:** Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography on silica gel.

General N-Alkylation Workflow

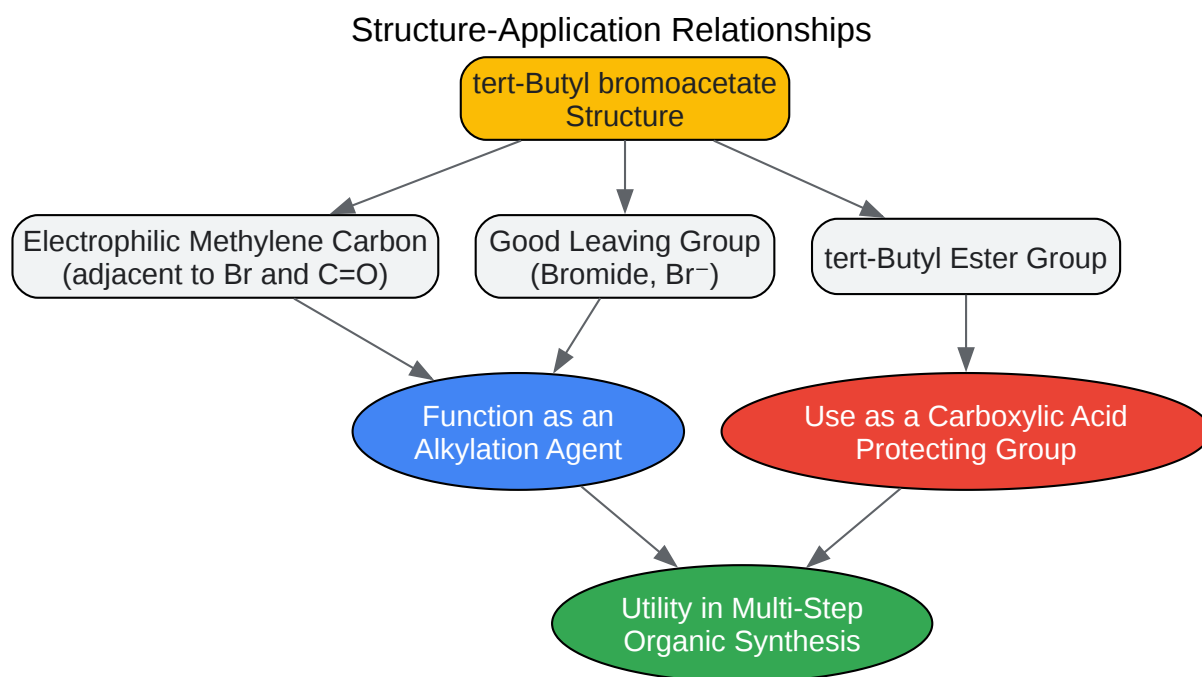


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Caption: Workflow for a typical N-alkylation reaction using t-BuBA.

Structure-Function Relationships

The utility of **tert-butyl bromoacetate** in synthesis is a direct result of its specific chemical structure. The logical relationship between its structural features and its primary applications is outlined below.



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Caption: Relationship between chemical features and applications of t-BuBA.

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